Cas no 2680796-88-5 (5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid)

5-(3-{(Prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid is a versatile intermediate in organic synthesis, featuring a reactive oxolane (tetrahydrofuran) ring and a prop-2-en-1-yloxycarbonyl (alloc) protected amine group. The alloc group enables selective deprotection under mild conditions, making it valuable in peptide and polymer chemistry. The carboxylic acid functionality provides further derivatization potential, allowing for coupling reactions or salt formation. Its structural design supports applications in medicinal chemistry, where controlled amine release is required, or in materials science for functionalized polymers. The compound’s balanced reactivity and stability make it suitable for multi-step synthetic routes requiring orthogonal protection strategies.
5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid structure
2680796-88-5 structure
商品名:5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid
CAS番号:2680796-88-5
MF:C12H19NO5
メガワット:257.282963991165
CID:5649904
PubChem ID:165911320

5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-28280321
    • 5-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propyl)oxolane-2-carboxylic acid
    • 2680796-88-5
    • 5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid
    • インチ: 1S/C12H19NO5/c1-2-8-17-12(16)13-7-3-4-9-5-6-10(18-9)11(14)15/h2,9-10H,1,3-8H2,(H,13,16)(H,14,15)
    • InChIKey: JCKNGZHQKYBHQG-UHFFFAOYSA-N
    • ほほえんだ: O1C(C(=O)O)CCC1CCCNC(=O)OCC=C

計算された属性

  • せいみつぶんしりょう: 257.12632271g/mol
  • どういたいしつりょう: 257.12632271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 8
  • 複雑さ: 305
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 84.9Ų

5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28280321-2.5g
5-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propyl)oxolane-2-carboxylic acid
2680796-88-5 95.0%
2.5g
$3332.0 2025-03-19
Enamine
EN300-28280321-0.1g
5-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propyl)oxolane-2-carboxylic acid
2680796-88-5 95.0%
0.1g
$1496.0 2025-03-19
Enamine
EN300-28280321-0.25g
5-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propyl)oxolane-2-carboxylic acid
2680796-88-5 95.0%
0.25g
$1564.0 2025-03-19
Enamine
EN300-28280321-1.0g
5-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propyl)oxolane-2-carboxylic acid
2680796-88-5 95.0%
1.0g
$1701.0 2025-03-19
Enamine
EN300-28280321-1g
5-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propyl)oxolane-2-carboxylic acid
2680796-88-5
1g
$1701.0 2023-09-09
Enamine
EN300-28280321-5.0g
5-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propyl)oxolane-2-carboxylic acid
2680796-88-5 95.0%
5.0g
$4930.0 2025-03-19
Enamine
EN300-28280321-0.5g
5-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propyl)oxolane-2-carboxylic acid
2680796-88-5 95.0%
0.5g
$1632.0 2025-03-19
Enamine
EN300-28280321-10g
5-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propyl)oxolane-2-carboxylic acid
2680796-88-5
10g
$7312.0 2023-09-09
Enamine
EN300-28280321-5g
5-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propyl)oxolane-2-carboxylic acid
2680796-88-5
5g
$4930.0 2023-09-09
Enamine
EN300-28280321-0.05g
5-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propyl)oxolane-2-carboxylic acid
2680796-88-5 95.0%
0.05g
$1428.0 2025-03-19

5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid 関連文献

5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acidに関する追加情報

Introduction to 5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid (CAS No. 2680796-88-5) and Its Emerging Applications in Chemical Biology

The compound 5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid, identified by the CAS number 2680796-88-5, represents a sophisticated molecular entity with significant potential in the realm of chemical biology and pharmaceutical research. This compound, featuring a unique oxolane core appended with a propargylamine moiety and an ester group, has garnered attention due to its structural versatility and functional adaptability. The oxolane ring, a five-membered heterocycle containing one oxygen atom, introduces rigidity and stability to the molecular framework, while the propargylamine segment provides a reactive site for further derivatization. The ester functionality at the 2-position of the oxolane ring further enhances its utility as a building block in synthetic chemistry.

In recent years, the development of novel scaffolds for drug discovery has been driven by the need for molecules that exhibit high binding affinity, selectivity, and pharmacokinetic properties. The structural motif of 5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid aligns well with these demands. The oxolane ring has been extensively studied for its ability to mimic natural products and bioactive molecules, offering a scaffold that can be readily modified to target specific biological pathways. For instance, derivatives of oxolane have shown promise in inhibiting enzymes involved in cancer metabolism and inflammation.

The propargylamine moiety in this compound is particularly noteworthy, as it serves as a versatile handle for further chemical manipulation. Propargyl groups are well-known for their ability to participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC), a powerful tool in bioconjugation chemistry. This reactivity allows researchers to link the compound to biomolecules such as peptides, proteins, and nucleic acids, facilitating the development of targeted therapeutics. Additionally, the propargyl group can undergo hydroamination reactions, enabling the formation of amine bonds under mild conditions. These features make 5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid an attractive candidate for use in fragment-based drug design and library synthesis.

The ester group at the 2-position of the oxolane ring provides another layer of functional diversity. Ester functionalities are commonly employed in medicinal chemistry due to their ease of hydrolysis and amidation, which can be exploited to modulate drug release profiles or enhance solubility. In particular, esters have been used to create prodrugs that require enzymatic cleavage in vivo to release active pharmacophores. This strategy is particularly useful for improving oral bioavailability or reducing systemic toxicity.

Recent advancements in chemical biology have highlighted the importance of small molecules that can interact with biological targets in complex environments. The structural features of 5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid make it well-suited for this purpose. For example, studies have demonstrated that oxolane-based compounds can disrupt protein-protein interactions by binding to hydrophobic pockets or by inducing conformational changes in target proteins. These interactions are often critical for maintaining cellular homeostasis and are frequently dysregulated in diseases such as cancer and neurodegeneration.

The propargylamine segment also plays a crucial role in modulating biological activity. By serving as a linker or anchor point for biomolecules, this group enables the development of bispecific antibodies or small molecule-drug conjugates (SMDCs). SMDCs are a rapidly growing class of therapeutics that combine the advantages of small molecule drugs with those of biologics. They offer improved target specificity and reduced systemic exposure compared to traditional small molecule therapeutics. The ability to conjugate 5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid to antibodies or other biomolecules opens up new avenues for treating diseases such as cancer and autoimmune disorders.

In addition to its applications in drug discovery, 5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid has potential uses in materials science and biotechnology. The oxolane ring is known to enhance thermal stability and mechanical strength when incorporated into polymers or coatings. This property makes it valuable for developing advanced materials that require high performance under extreme conditions. Furthermore, the reactivity of the propargylamine group allows for post-synthetic modifications, enabling researchers to tailor material properties according to specific needs.

The ester functionality also contributes to material science applications by serving as a site for crosslinking or functionalization. Ester-based polymers are widely used in biodegradable materials due to their ability to undergo hydrolysis under physiological conditions. This feature is particularly useful in medical applications where temporary scaffolds or implants are required.

From a synthetic chemistry perspective, 5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid exemplifies how functional group interplay can lead to innovative molecular architectures. The combination of an oxolane core with propargylamine and ester groups provides multiple sites for chemical modification while maintaining overall structural integrity. This balance between reactivity and stability is essential for developing molecules that can withstand harsh reaction conditions without losing their desired properties.

The growing interest in green chemistry has also influenced the synthesis of this compound. Researchers are increasingly seeking methods that minimize waste generation and reduce environmental impact. The use of catalytic processes and solvent-free reactions has become standard practice in many synthetic protocols. For instance, CuAAC reactions can be performed under mild conditions using water as a solvent, making them environmentally friendly alternatives to traditional coupling methods.

Future research directions may explore novel derivatives of 5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid with enhanced biological activity or improved pharmacokinetic profiles. Techniques such as structure-based drug design (SBDD) and computer-assisted molecular design (CAMD) will likely play key roles in these endeavors by providing insights into molecular interactions at an atomic level.

In conclusion,5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane}-2-carboxylic acid (CAS No. 2680796-88-5) is a multifaceted compound with broad applications across chemical biology and pharmaceutical research。 Its unique structural features—comprising an oxolane core、a propargylamine segment、and an ester group—make it an invaluable tool for drug discovery、biomolecule conjugation、and materials science。 As our understanding of biological systems continues to expand,compounds like this will undoubtedly play an increasingly important role in developing innovative therapeutics and advanced materials。

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd